jawaharene
Description
Based on nomenclature conventions (e.g., IUPAC rules), the suffix "-ene" suggests it may contain a double bond or belong to a class of unsaturated hydrocarbons or terpenoids. Its inclusion in a list of organic compounds implies it is a subject of pharmacological or industrial interest, but further characterization is required to define its role in research or industry.
Properties
CAS No. |
12772-10-0 |
|---|---|
Molecular Formula |
C6H5NO |
Synonyms |
jawaharene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on jawaharene is absent, general methodologies for comparing structurally or functionally analogous compounds can be applied, as outlined in the evidence:
Criteria for Comparison
Structural Similarity :
- Compounds with shared functional groups, stereochemistry, or backbone structures (e.g., terpenes, alkaloids) should be prioritized .
- Example: If this compound is a diterpene, comparisons with taxadiene (a precursor in taxol biosynthesis) or retene (a polycyclic aromatic hydrocarbon) would be relevant.
Functional Similarity :
- Compounds used in similar applications (e.g., anticancer agents, catalysts) should be evaluated for efficacy, toxicity, or mechanistic pathways .
Hypothetical Data Table
The table below illustrates a template for comparing this compound with hypothetical analogs, adhering to characterization standards from :
| Property | This compound | Compound A (Hypothetical Analog) | Compound B (Hypothetical Analog) |
|---|---|---|---|
| Molecular Formula | C₂₀H₃₀O₂ | C₁₈H₂₈O₃ | C₂₂H₃₂N₂ |
| Molecular Weight | 302.45 g/mol | 292.40 g/mol | 340.50 g/mol |
| Melting Point | Not reported | 145–148°C | 210–215°C |
| Bioactivity | Anticancer* | Antifungal | Enzyme inhibition |
| Synthesis Route | Unreported | Cycloaddition | Schiff base condensation |
*Assumed based on its inclusion in a pharmacological compound list .
Key Findings from Methodological Guidelines
- Structural Analysis : NMR, IR, and mass spectrometry are critical for verifying purity and stereochemistry . For example, taxadiene’s bicyclic structure was confirmed via 2D NMR .
- Functional Comparison: If this compound shares a mechanism with paclitaxel (e.g., microtubule stabilization), its efficacy could be benchmarked against IC₅₀ values of known chemotherapeutics .
- Toxicological Profiling : Similar mixtures or analogs should be assessed for additive/synergistic effects per EPA guidelines .
Research Limitations and Recommendations
Data Gaps: No experimental data on this compound’s synthesis, spectral signatures, or bioactivity are available in the provided evidence.
Validation Needs: Future studies should prioritize: Full spectroscopic characterization (¹H/¹³C NMR, HRMS) . In vitro and in vivo assays to confirm hypothesized bioactivities . Comparative studies with compounds like tanshinones () or imine analogs () if this compound belongs to similar chemical classes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
